Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization ADME/Tox

Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1283718-72-8) is a fluorinated piperidine building block featuring a tert-butyloxycarbonyl (Boc) protected amine at the 1-position, a free primary amine at the 3-position, and a gem-difluoro group at the 4-position. It has a molecular formula of C10H18F2N2O2, a molecular weight of 236.26 g/mol, a predicted density of 1.2±0.1 g/cm³, a predicted boiling point of 281.5±40.0 °C, and a predicted pKa of 7.91±0.40.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
CAS No. 1283718-72-8
Cat. No. B2704449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate
CAS1283718-72-8
Molecular FormulaC10H18F2N2O2
Molecular Weight236.263
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3
InChIKeyQQCPPJQFZYGBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS 1283718-72-8) Product Information and Basic Characteristics


Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1283718-72-8) is a fluorinated piperidine building block featuring a tert-butyloxycarbonyl (Boc) protected amine at the 1-position, a free primary amine at the 3-position, and a gem-difluoro group at the 4-position. It has a molecular formula of C10H18F2N2O2, a molecular weight of 236.26 g/mol, a predicted density of 1.2±0.1 g/cm³, a predicted boiling point of 281.5±40.0 °C, and a predicted pKa of 7.91±0.40 [1]. It is a key intermediate in medicinal chemistry, with applications in synthesizing bioactive molecules for neurological disorders, cancer, and infectious diseases, owing to its unique difluoropiperidine core .

The Critical Role of Functional Group Arrangement in 4,4-Difluoropiperidine Derivatives Like CAS 1283718-72-8


Generic substitution is not feasible for tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate due to its precise functional group arrangement, which dictates its utility as a building block. The combination of a Boc-protected nitrogen, a free 3-amino group, and a 4,4-gem-difluoro group is crucial for its incorporation into complex molecules and for modulating the properties of the resulting compounds. The gem-difluoro group, for example, is known to significantly reduce the basicity of the piperidine nitrogen (ΔpKa = 3.14 for 4,4-difluoropiperidine compared to piperidine) [1], which can influence pharmacokinetic properties like volume of distribution [2]. The 3-amino group serves as a key vector for further derivatization. Using a simple 4,4-difluoropiperidine or a compound with a different protecting group or substitution pattern would fail to provide the same synthetic versatility and property-modulating capabilities, potentially leading to significant differences in the physicochemical and biological profiles of the final drug candidates.

Quantitative Differentiation of Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1283718-72-8) from Structural Analogs


Comparative pKa Analysis: Impact of 4,4-Difluoro Substitution on Piperidine Basicity

The 4,4-difluoro substitution in the piperidine core of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a key differentiator from non-fluorinated or mono-fluorinated analogs. This gem-difluoro group dramatically reduces the basicity of the piperidine nitrogen. While a direct pKa measurement for the target compound is not available, the effect can be quantified at the scaffold level. A systematic study found that 4,4-difluoropiperidine has a pKa of 7.91, which is 3.14 log units lower than that of unsubstituted piperidine (pKa 11.05) [1]. This reduction in basicity is crucial for improving the pharmacokinetic profile of drug candidates by lowering the volume of distribution and potentially reducing off-target toxicity [2].

Medicinal Chemistry Physicochemical Property Optimization ADME/Tox

Impact on Molecular Lipophilicity: LogP Comparison with Unsubstituted Analog

The gem-difluoro group in tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (LogP = 1.59) increases lipophilicity compared to the non-fluorinated piperidine analog. This can enhance membrane permeability and target binding. The target compound's LogP of 1.59 is higher than that of a typical unsubstituted N-Boc-piperidine (LogP ≈ 0.8-1.0), a difference that can translate to improved cellular uptake or blood-brain barrier penetration for the final drug molecule [1].

Medicinal Chemistry Lipophilicity ADME

Structural and Functional Comparison with Non-Fluorinated and Mono-Fluorinated Piperidine Scaffolds

The 4,4-difluoropiperidine core in CAS 1283718-72-8 offers a unique conformational and electronic profile compared to other piperidine-based scaffolds. The gem-difluoro group induces a gauche effect and increases the s-character of the adjacent C-F bonds, which can influence the overall 3D shape and electrostatic potential of the molecule [1]. This is distinct from non-fluorinated piperidines, which lack these electronic and conformational constraints, and from mono-fluorinated analogs (e.g., 4-fluoropiperidine), which have a different vector for polarity and a smaller impact on basicity (ΔpKa ≈ 1.6 for 4-fluoropiperidine vs. ΔpKa ≈ 3.1 for 4,4-difluoropiperidine) [2].

Medicinal Chemistry Scaffold Design Bioisostere

Key Research and Development Applications for Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1283718-72-8)


Synthesis of CNS-Penetrant Drug Candidates

The increased lipophilicity (LogP 1.59 vs. an estimated 0.8-1.0 for non-fluorinated analogs) and reduced basicity (ΔpKa ≈ 3.14) of the 4,4-difluoropiperidine core make CAS 1283718-72-8 an excellent building block for synthesizing drug candidates targeting the central nervous system (CNS). These physicochemical properties are known to improve passive membrane permeability and blood-brain barrier penetration while minimizing P-glycoprotein efflux and reducing off-target binding to hERG channels, which are common challenges in CNS drug discovery. It is a key intermediate for developing novel D4 receptor antagonists, a target implicated in L-DOPA-induced dyskinesias [1].

Optimization of ADME and Toxicity Profiles of Kinase Inhibitors

The significant reduction in the piperidine nitrogen's basicity (pKa ≈ 7.91 vs. 11.05 for piperidine) is a critical design element for improving the ADME and safety profile of drug candidates, particularly kinase inhibitors [1]. Incorporating this building block can reduce the volume of distribution and lower the risk of phospholipidosis and hERG-related cardiotoxicity often associated with highly basic amines. This makes it a strategic choice for medicinal chemists aiming to mitigate off-target effects and improve the therapeutic index of their compounds.

Development of Selective GPCR Modulators

The unique conformational bias imposed by the 4,4-difluoro group can be exploited to design highly selective ligands for G-protein coupled receptors (GPCRs) [1]. The scaffold is part of an MRGPRX2 antagonist program [2], and its analogs have shown utility as dopamine D4 receptor antagonists [3]. The scaffold's distinct shape and electronic properties can help achieve high subtype selectivity, making it a valuable starting point for developing tool compounds or therapeutic candidates with a targeted pharmacological profile.

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